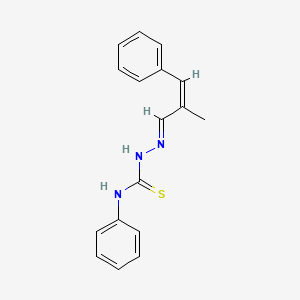
2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone is an organic compound with the molecular formula C17H17N3S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone typically involves the reaction of 2-Methyl-3-phenylacrylaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiosemicarbazones.
Applications De Recherche Scientifique
2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets. The compound can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, it can interfere with cellular redox processes and induce oxidative stress in target cells, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-phenylacrylaldehyde N-(3-methylphenyl)thiosemicarbazone: Similar structure but with a methyl group on the phenyl ring.
2-Methyl-3-phenylacrylaldehyde N-(4-methylphenyl)thiosemicarbazone: Similar structure but with a methyl group on the para position of the phenyl ring.
Uniqueness
2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of interest in various fields of research .
Propriétés
Numéro CAS |
479364-29-9 |
|---|---|
Formule moléculaire |
C17H17N3S |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]-3-phenylthiourea |
InChI |
InChI=1S/C17H17N3S/c1-14(12-15-8-4-2-5-9-15)13-18-20-17(21)19-16-10-6-3-7-11-16/h2-13H,1H3,(H2,19,20,21)/b14-12-,18-13+ |
Clé InChI |
YDNLPOVPDBPEST-FGFUYGETSA-N |
SMILES isomérique |
C/C(=C/C1=CC=CC=C1)/C=N/NC(=S)NC2=CC=CC=C2 |
SMILES canonique |
CC(=CC1=CC=CC=C1)C=NNC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


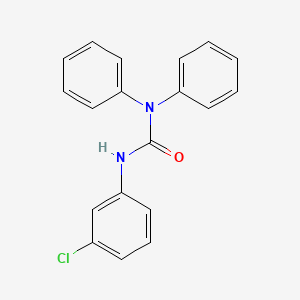
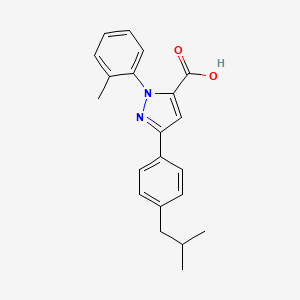
![2-((5-(4-Bromophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-ethoxyphenyl)ethanone](/img/structure/B15083978.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15083979.png)
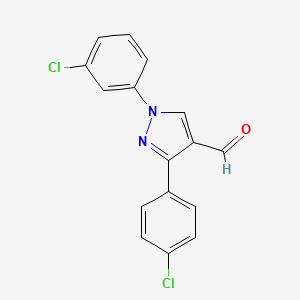
![Diethyl 11-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B15084002.png)
![3-[(4-tert-butylbenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15084004.png)
![N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15084006.png)
![(5E)-2-(2,4-dichlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15084014.png)
![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B15084017.png)
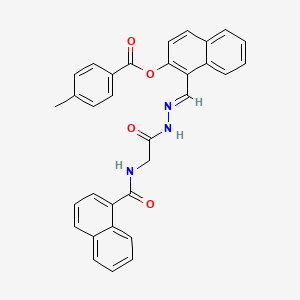
![6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15084035.png)
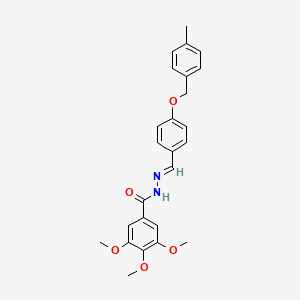
![6-imino-N-(3-methoxypropyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15084050.png)
